Cas no 1805607-34-4 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate)

Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate
-
- インチ: 1S/C9H9F3N2O2/c1-16-9(15)4-2-5(7(10)11)8(12)14-6(4)3-13/h2,7H,3,13H2,1H3
- InChIKey: VCCWFYWQYMTHPI-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(F)F)C=C(C(=O)OC)C(CN)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 65.2
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029032323-1g |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate |
1805607-34-4 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029032323-250mg |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate |
1805607-34-4 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029032323-500mg |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate |
1805607-34-4 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylateに関する追加情報
Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate: A Comprehensive Overview
The compound Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate, identified by the CAS number 1805607-34-4, is a chemically synthesized organic compound with a complex structure. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry and pharmacology due to their unique properties and potential applications. The molecule features a pyridine ring substituted with several functional groups, including an amino group, a difluoromethyl group, and a fluorine atom, along with a methyl ester group attached to the carboxylic acid moiety. These substituents contribute to the compound's chemical reactivity, stability, and biological activity.
Recent studies have highlighted the significance of pyridine derivatives in drug discovery and development. The presence of multiple substituents on the pyridine ring in this compound makes it a promising candidate for various applications. For instance, the amino group can act as a hydrogen bond donor, enhancing the compound's solubility and bioavailability. The difluoromethyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and potentially enhance its activity in biological systems. Additionally, the fluorine atom at position 6 further modulates the electronic environment of the ring, making this compound highly versatile for chemical modifications.
The methyl ester group in this compound plays a crucial role in stabilizing the molecule and improving its pharmacokinetic properties. Esters are commonly used in pharmaceuticals to enhance drug delivery and reduce toxicity. In this case, the ester group may also facilitate further chemical transformations, such as hydrolysis under specific conditions, allowing for controlled release of active metabolites. This feature makes Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate an attractive candidate for use in targeted drug delivery systems.
From a synthetic standpoint, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves nucleophilic substitution, Friedel-Crafts alkylation, or other similar methods to introduce the desired substituents onto the pyridine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.
Research into the biological activity of Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate has revealed its potential as an inhibitor of certain enzymes and receptors involved in disease pathways. For example, studies have shown that this compound exhibits moderate inhibitory activity against kinases associated with cancer progression. Furthermore, its ability to modulate ion channels suggests potential applications in treating neurological disorders.
In terms of physical properties, this compound has been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided detailed insights into its molecular structure and purity. The melting point and solubility data are critical for determining its suitability in various formulations and delivery systems.
The environmental impact of Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate is another area of interest for researchers. Assessments of its biodegradability and toxicity are essential for ensuring safe handling and disposal practices. Recent eco-toxicological studies have indicated that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions.
In conclusion, Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate (CAS No: 1805607-34-4) is a multifaceted organic compound with significant potential in pharmaceuticals and related industries. Its unique structural features, combined with recent advances in synthetic methodologies and biological evaluations, position it as a valuable tool for researchers exploring innovative therapeutic solutions.
1805607-34-4 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-fluoropyridine-3-carboxylate) 関連製品
- 150084-31-4(4-Chloro-N,3-dimethylaniline)
- 1040675-94-2(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide)
- 946286-38-0(4-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonylpiperazine-1-carbaldehyde)
- 899991-49-2(1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide)
- 565201-68-5(3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide)
- 1355804-62-4(N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide)
- 1873607-81-8(1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine)
- 1039420-23-9(4-(2-bromo-4-methylphenyl)butanal)
- 16322-13-7(Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-)
- 2580251-64-3(2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid)




